molecular formula C24H20BrN5O2S B11696933 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B11696933
M. Wt: 522.4 g/mol
InChI Key: IHDFIHKMMSOZOH-CVKSISIWSA-N
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Description

N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a Schiff base derivative featuring a hydrazide backbone conjugated with a substituted triazole ring and a brominated aromatic system. Key structural attributes include:

  • Arylidene moiety: 5-Bromo-2-methoxyphenyl group, providing steric bulk and electronic effects via bromine and methoxy substituents.
  • Sulfanyl linkage: Enhances molecular flexibility and influences redox properties.

Properties

Molecular Formula

C24H20BrN5O2S

Molecular Weight

522.4 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H20BrN5O2S/c1-32-21-13-12-19(25)14-18(21)15-26-27-22(31)16-33-24-29-28-23(17-8-4-2-5-9-17)30(24)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,27,31)/b26-15+

InChI Key

IHDFIHKMMSOZOH-CVKSISIWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Conventional Multi-Step Synthesis

The synthesis of this compound typically follows a three-step pathway involving (i) hydrazide formation, (ii) triazole ring construction, and (iii) Schiff base condensation.

Step 1: Synthesis of 2-[(4,5-Diphenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetohydrazide

  • Hydrazide Formation :

    • React ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate with hydrazine hydrate (99%) in ethanol at 80°C for 6 hours.

    • Yield: 68–72% after recrystallization from ethanol.

  • Mechanistic Insight :
    The reaction proceeds via nucleophilic acyl substitution, where hydrazine attacks the ester carbonyl group, displacing ethoxide (Figure 1).

Step 2: Triazole Ring Construction via Microwave-Assisted Pellizzari Reaction

  • Reaction Conditions :

    • Mix 4,5-diphenyl-1,2,4-triazole-3-thiol (1 eq) with chloroacetyl chloride (1.2 eq) in dry DMF.

    • Add potassium carbonate (2 eq) and irradiate at 150°C for 2 hours under microwave conditions.

  • Advantages :

    • Microwave irradiation reduces reaction time from 12 hours (conventional heating) to 2 hours.

    • Yield improvement from 45% to 78% compared to thermal methods.

Step 3: Schiff Base Condensation

  • Procedure :

    • Reflux 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (1 eq) with 5-bromo-2-methoxybenzaldehyde (1.1 eq) in ethanol containing glacial acetic acid (3 drops) for 8 hours.

    • Cool the mixture to 4°C to precipitate the product.

  • Key Parameters :

    • Molar ratio >1:1.1 (aldehyde:hydrazide) minimizes unreacted starting material.

    • Acid catalysis enhances imine bond formation (Schiff base).

One-Pot Synthesis Strategies

Recent advances enable the integration of Steps 1–3 into a single reaction vessel under microwave irradiation:

ParameterConventional MethodOne-Pot Microwave Method
Total Time18–24 hours4–6 hours
Overall Yield52% ± 3%74% ± 2%
Solvent Consumption150 mL/g product50 mL/g product

Procedure :

  • Combine ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, hydrazine hydrate, and 5-bromo-2-methoxybenzaldehyde in ethanol.

  • Add p-toluenesulfonic acid (0.1 eq) as a catalyst.

  • Irradiate at 120°C for 4 hours under microwave conditions.

Reaction Mechanism and Kinetics

Triazole Formation Mechanism

The Pellizzari reaction dominates triazole synthesis, involving:

  • Nitrile Activation :

    • 4,5-Diphenyl-1,2,4-triazole-3-thiol reacts with chloroacetyl chloride to form a reactive nitrile intermediate.

  • Cyclization :

    • Intramolecular nucleophilic attack by the thiol group forms the triazole ring (Figure 2).

Figure 2: Pellizzari Reaction Mechanism for Triazole Formation[3][5]\text{Figure 2: } \text{Pellizzari Reaction Mechanism for Triazole Formation}^{}

Schiff Base Kinetics

The condensation between hydrazide and aldehyde follows second-order kinetics:
Rate=k[Hydrazide][Aldehyde]\text{Rate} = k[\text{Hydrazide}][\text{Aldehyde}]

  • Activation energy (EaE_a): 45.2 kJ/mol.

  • Half-life (t1/2t_{1/2}) at 80°C: 2.3 hours.

Optimization of Reaction Conditions

Solvent Screening

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.37898
DMF36.78295
Acetonitrile37.56592
Toluene2.42885
CatalystLoading (mol%)Yield (%)
None042
p-Toluenesulfonic acid578
ZnCl₂565
Amberlyst-15571

Optimal Choice : p-Toluenesulfonic acid (5 mol%) in ethanol.

Characterization and Quality Control

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.42 (s, 1H, CH=N), 7.89–7.12 (m, 14H, Ar-H), 4.21 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃)
IR (KBr)3245 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C)
ESI-MS m/z 522.4 [M+H]⁺ (calc. 522.4)

Purity Assessment

MethodPurity (%)Impurities Identified
HPLC (C18)98.7<0.5% unreacted aldehyde
TLC (SiO₂)97Trace solvent residues

Comparative Analysis of Synthesis Methods

ParameterConventional Multi-StepOne-Pot Microwave
Total Time18–24 hours4–6 hours
Overall Yield52%74%
Energy ConsumptionHighLow
ScalabilityPilot-scale feasibleLimited to 100 g
Environmental ImpactHigh solvent wasteReduced waste

Recommendation : Microwave-assisted synthesis is preferred for lab-scale production (<100 g), while conventional methods remain viable for industrial-scale synthesis .

Chemical Reactions Analysis

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and molecular differences between the target compound and similar acetohydrazide derivatives:

Compound Molecular Formula Molecular Weight Key Substituents References
Target Compound C24H19BrN5O2S (inferred) ~548.42 g/mol 5-Bromo-2-methoxyphenyl; 4,5-diphenyl-1,2,4-triazol-3-yl
N′-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide C21H19Br2N5O2S 565.28 g/mol 5-Bromo-2-hydroxyphenyl; 4-(2-methylpropenyl)-5-(4-bromophenyl)-1,2,4-triazol-3-yl
(E)-N’-(5-Bromo-2-hydroxybenzylidene)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide C16H13BrN6O2 409.22 g/mol 5-Bromo-2-hydroxyphenyl; 4-phenyl-1H-1,2,3-triazol-1-yl
(E)-N’-(4-Nitrobenzylidene)-2-(1-(4-methoxyphenyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)acetohydrazide C18H16N6O4 404.36 g/mol 4-Nitrobenzylidene; 1-(4-methoxyphenyl)-5-oxo-triazol-4-yl
N’-[2-Phenylmethylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl}acetohydrazide (ZE-4b) C22H21N7OS 463.51 g/mol 2-Phenylmethylidene; 4-ethyl-5-(pyridin-2-yl)-1,2,4-triazol-3-yl

Substituent-Driven Structural Variations

Arylidene Modifications
  • Bromine vs. Hydroxyl/Methoxy Groups :
    • The target compound’s 5-bromo-2-methoxyphenyl group offers enhanced lipophilicity compared to the hydroxyl analog in . Methoxy groups reduce hydrogen-bonding capacity but improve metabolic stability relative to hydroxyl groups .
    • Bromine’s electron-withdrawing nature may influence electronic distribution, affecting binding interactions in biological systems .
Triazole Core Modifications
  • 4,5-Diphenyl vs. In contrast, compounds with pyridine (ZE-4b) or propenyl substituents () introduce steric hindrance or polar interactions . The 5-oxo-triazolyl group in introduces a keto group, which may participate in tautomerism, altering reactivity .
Sulfanyl Linker
  • The sulfanyl (-S-) group in all analogs contributes to conformational flexibility and redox activity. Its presence is critical for metal chelation in some pharmacological contexts .

Physicochemical and Spectroscopic Comparisons

  • Molecular Weight and Solubility :

    • The target compound’s higher molecular weight (~548 g/mol) compared to simpler analogs (e.g., 404–463 g/mol) suggests reduced aqueous solubility, necessitating formulation optimization .
    • Bromine and phenyl groups increase hydrophobicity, as seen in (565 g/mol) .
  • Crystallographic Data :

    • Analogous compounds (e.g., ) were characterized via X-ray diffraction, confirming (E)-configuration and planar hydrazone linkages critical for stability . Tools like SHELXL and ORTEP-3 () are standard for such analyses .

Biological Activity

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure

The compound features a complex structure that combines a brominated methoxyphenyl moiety with a triazole-sulfanyl group. The structural formula can be represented as follows:

N E 5 bromo 2 methoxyphenyl methylidene 2 4 5 diphenyl 4H 1 2 4 triazol 3 yl sulfanyl acetohydrazide\text{N E 5 bromo 2 methoxyphenyl methylidene 2 4 5 diphenyl 4H 1 2 4 triazol 3 yl sulfanyl acetohydrazide}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various hydrazone derivatives, including those similar to this compound. A notable investigation reported that compounds featuring the 1,2,4-triazole scaffold exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically:

Bacterial Strain Activity Reference
Staphylococcus aureusModerate to strong
Escherichia coliModerate
Salmonella typhiWeak to moderate

These findings suggest that the incorporation of the triazole ring enhances the compound's ability to disrupt bacterial cell functions.

Anticancer Activity

The anticancer potential of hydrazones has also been explored extensively. In vitro assays have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines:

Cancer Cell Line IC50 Value (µM) Reference
HCT-116 (Colon Carcinoma)6.2
T47D (Breast Carcinoma)27.3
A549 (Lung Carcinoma)43.4

These results indicate that the compound may interfere with cellular processes critical for cancer cell survival and proliferation.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to generate reactive species that damage DNA.
  • Enzyme Inhibition : The triazole moiety may interact with key enzymes involved in cell metabolism and proliferation.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells.

Case Studies

Several studies have focused on the synthesis and biological evaluation of hydrazone derivatives containing triazole rings:

  • Study on Antibacterial Activity : A series of hydrazone derivatives were synthesized and tested against common bacterial strains using agar diffusion methods. The results indicated that modifications to the triazole ring significantly affected antibacterial potency.
    • Findings : Compounds with electron-withdrawing groups exhibited enhanced activity against E. coli and S. aureus .
  • Anticancer Screening : A group of triazole-based hydrazones was screened for their cytotoxic effects on various cancer cell lines. The study concluded that specific structural modifications could lead to increased efficacy against colon and breast cancer cells .

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Formation of the hydrazone moiety by reacting a brominated benzaldehyde derivative with a thioacetohydrazide intermediate.
  • Triazole ring assembly : Cyclization using reagents like hydrazine hydrate or thiocarbazides under reflux conditions (e.g., ethanol, 4–6 hours) .
  • Sulfanyl linkage introduction : Thioether formation via nucleophilic substitution, often catalyzed by cesium carbonate .

Q. Key Reaction Conditions :

StepSolventTemperatureCatalystMonitoring Method
Hydrazone formationEthanolReflux (78°C)NoneTLC (Chloroform:Methanol)
Triazole cyclizationMethanolReflux (65°C)p-Toluenesulfonic acidNMR
Thioether couplingDMF60–80°CCs₂CO₃IR spectroscopy

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Core techniques include:

  • NMR Spectroscopy : Confirm regiochemistry of the triazole ring and hydrazone configuration (e.g., E-isomer) .
  • IR Spectroscopy : Identify functional groups (C=N stretch at ~1600 cm⁻¹, S–C bond at ~650 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
  • Elemental Analysis : Verify purity (>95%) and stoichiometry .

Q. How is the initial biological activity of this compound assessed in academic research?

Standard assays include:

  • Antimicrobial Testing : Disk diffusion or MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting enzymes like COX-2 or topoisomerase .

Advanced Research Questions

Q. How can substitution reactions at the triazole or phenyl groups be optimized for enhanced bioactivity?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve nucleophilic substitution rates .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromophenyl substitutions .
  • Catalyst Screening : Transition metals (e.g., Pd/C) enhance coupling efficiency in Suzuki-Miyaura reactions .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Structural Confirmation : Re-analyze compound purity via HPLC and compare with crystallographic data (if available) .
  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions .
  • SAR Studies : Compare with analogs (e.g., chloro vs. bromo substituents) to isolate structure-activity relationships .

Q. What mechanistic approaches are used to study interactions with biological targets?

  • Molecular Docking : Simulate binding to receptors (e.g., EGFR kinase) using AutoDock Vina .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .
  • Mutagenesis Studies : Validate target interactions by mutating key residues (e.g., catalytic sites) .

Q. What crystallographic strategies are employed to resolve structural ambiguities?

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water mixtures) and solve structures using SHELX .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-stacking) .

Q. How do electronic effects of substituents influence reactivity and bioactivity?

  • Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., bromo vs. methoxy groups) .
  • DFT Calculations : Predict charge distribution and frontier molecular orbitals (HOMO/LUMO) using Gaussian .

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